Isoproterenone

Description

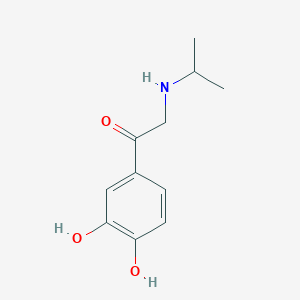

Isoproterenone (CAS No. 121-28-8), chemically identified as (1-(3,4-dihydroxyphenyl)-2-(isopropylamino)ethanone hydrochloride), is a β-adrenergic agonist derivative and a key process-related impurity in the synthesis of isoproterenol hydrochloride, a widely used bronchodilator . Structurally, it features a ketone group at the β-carbon position of the ethylamine side chain, distinguishing it from isoproterenol, which possesses a hydroxyl group at this position (Fig. 1B). This structural variation significantly alters its pharmacological properties. This compound is synthesized via catalytic reduction of 1-(3,4-bis(benzyloxy)phenyl)-2-(isopropylamino)ethanone hydrochloride using Pd/C, with residual traces (≤0.04% absorbance at 310 nm) monitored during quality control of isoproterenol hydrochloride.

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,12-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQMIYWSZZTXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153099 | |

| Record name | Acetophenone, 3',4'-dihydroxy-2-(isopropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-28-8 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproterenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 3',4'-dihydroxy-2-(isopropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/299T6A9WRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Route Overview

The European patent EP3555042B1 outlines a two-step process starting with catechol (1,2-dihydroxybenzene) and chloroacetyl chloride . The first step involves Friedel-Crafts acylation to form 2-chloro-3',4'-dihydroxyacetophenone (Compound 4), followed by nucleophilic substitution with isopropylamine to yield 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride (isoproterenone hydrochloride, Compound 5a).

Amine Substitution

Compound 4 undergoes nucleophilic substitution with isopropylamine in the presence of hydrochloric acid. The chloro group is displaced by the amine, forming the isopropylamino side chain. The reaction proceeds under mild conditions, avoiding high temperatures or pressures.

Optimization Insights:

-

Impurity Control: The patent emphasizes minimizing Impurity-A (structurally analogous byproduct) through careful selection of reaction parameters.

-

Catalyst Recycling: AlCl₃ is recoverable, enhancing cost-effectiveness.

Friedel-Crafts Amination and Alkylation Method (CN107011188B)

Synthetic Route Overview

The Chinese patent CN107011188B employs a three-step strategy:

-

Friedel-Crafts amination of catechol with glycine to form 2-amino-1-(3,4-dihydroxyphenyl)ethanone .

-

Alkylation with 2-chloropropane (isopropyl chloride) to yield this compound hydrochloride.

Friedel-Crafts Amination

Catechol reacts with glycine in 1,2-dichloroethane using zinc chloride (ZnCl₂) as a catalyst. This step introduces an amino group at the β-position of the ketone, forming the intermediate 2-amino-1-(3,4-dihydroxyphenyl)ethanone .

Key Conditions:

Alkylation with 2-Chloropropane

The amino intermediate reacts with 2-chloropropane in ethanol, catalyzed by triethylamine . The alkylation occurs at the amino group, introducing the isopropyl moiety. Hydrogen chloride gas is introduced to protonate the amine, facilitating crystallization of this compound hydrochloride.

Optimization Insights:

-

Molar Ratio: 1:1.5–3 (amino intermediate : 2-chloropropane)

-

Temperature: 40–50°C

-

Reaction Time: 10–20 hours

Comparative Analysis of Methods

Reaction Efficiency and Scalability

| Parameter | EP3555042B1 | CN107011188B |

|---|---|---|

| Starting Materials | Catechol, chloroacetyl chloride | Catechol, glycine, 2-chloropropane |

| Catalysts | AlCl₃ | ZnCl₂, triethylamine |

| Key Step | Amine substitution | Alkylation |

| Yield (this compound HCl) | Not explicitly reported | 82.2–87.3% |

| Scalability | Designed for industrial use | Requires palladium recycling |

| Impurity Control | Ion exchange resins in later steps | Activated carbon decolorization |

Economic and Environmental Considerations

-

EP3555042B1 prioritizes cost-effectiveness through catalyst recycling and avoiding chromatographic purification.

-

CN107011188B utilizes inexpensive reagents like ZnCl₂ but generates solvent waste from 1,2-dichloroethane.

Data Tables

Table 1: Reaction Conditions for CN107011188B Examples

| Example | 2-Chloropropane (mol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.5 | 40 | 10 | 82.2 |

| 2 | 2.0 | 35 | 10 | 84.3 |

| 3 | 3.0 | 50 | 20 | 83.4 |

Table 2: Key Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| EP3555042B1 | Low impurity formation, scalable | Requires handling of AlCl₃ |

| CN107011188B | High yields, straightforward alkylation | Solvent-intensive amination step |

Mechanistic Insights and Innovations

Chemical Reactions Analysis

Types of Reactions: Isoproterenone undergoes various chemical reactions, including:

Oxidation: The catechol group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted amines.

Scientific Research Applications

Therapeutic Uses

Isoproterenol is primarily employed for its beta-adrenergic agonist properties, which lead to increased heart rate and myocardial contractility. Its approved and off-label uses include:

-

Approved Indications:

- Treatment of heart block not requiring pacing.

- Cardiac arrest from heart block when pacemaker therapy is unavailable.

-

Off-label Uses:

- Management of bradycardia.

- Treatment of bronchospasm during anesthesia.

- Adjunctive treatment for cardiogenic and hypovolemic shock.

- Provocation of ventricular arrhythmias during electrophysiological studies.

- Management of torsades de pointes.

- Treatment of beta-blocker overdose and electrical storm in patients with Brugada syndrome .

Clinical Case Studies

Several case studies illustrate the effectiveness of isoproterenol in specific clinical situations:

- Electrical Storm Management: A case reported successful use of isoproterenol infusion to eliminate recurrent ventricular fibrillation in a patient with early repolaration syndrome. The infusion resulted in an accelerated heart rate and cessation of ventricular fibrillation episodes, demonstrating its utility in managing life-threatening arrhythmias .

- Shock Management: In a study comparing isoproterenol to levarterenol (norepinephrine) in patients with shock due to acute myocardial infarction, it was found that while both drugs increased cardiac output, isoproterenol was less effective at maintaining adequate arterial pressure, highlighting its limitations in shock management .

Research Findings

Research has demonstrated various physiological effects and potential therapeutic benefits associated with isoproterenol:

- Myocardial Damage Studies: Research indicates that high doses of isoproterenol can induce myocardial damage characterized by necrosis and fibrosis in animal models. However, it also suggests that lower doses may have protective effects under certain conditions .

- Diabetic Retinopathy Research: A study showed that daily application of isoproterenol could inhibit diabetes-induced changes in retinal function, suggesting potential applications for diabetic retinopathy treatment .

Summary Table of Applications

Mechanism of Action

Isoproterenone is similar to other catecholamines such as norepinephrine, epinephrine, and isoproterenol. it has unique properties that distinguish it from these compounds:

Norepinephrine: Primarily acts on alpha-adrenergic receptors, whereas this compound primarily acts on beta-adrenergic receptors.

Epinephrine: Has a broader range of action on both alpha and beta receptors, while this compound is more selective for beta receptors.

Isoproterenol: Similar in structure and function to this compound but has different pharmacokinetic properties and clinical applications.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

2.1.1 Isoproterenol (Isoprenaline)

- Structural Differences: Isoproterenol replaces the ketone group in isoproterenone with a hydroxyl group (Fig. 1B).

- Pharmacological Activity: Isoproterenol is a potent non-selective β-adrenergic receptor agonist, whereas this compound lacks bronchodilatory activity due to the absence of the hydroxyl group critical for receptor binding.

- Synthetic Relevance: this compound arises as an impurity during incomplete reduction in isoproterenol synthesis, requiring stringent control (≤0.04% absorbance).

2.1.2 Epinephrine (Adrenaline)

- Structural Comparison: Both compounds share a catechol (3,4-dihydroxyphenyl) ring. However, epinephrine has a methyl group on the ethylamine side chain, whereas this compound has an isopropyl group.

- Functional Divergence: Epinephrine activates α- and β-adrenergic receptors, while this compound’s ketone group renders it pharmacologically inert in cardiovascular or respiratory contexts.

Functional Analogs

2.2.1 Sphingolipid Metabolites

- Role in Steroidogenesis: this compound modulates sphingomyelin metabolism, indirectly influencing neurosteroid biosynthesis (e.g., testosterone synthesis).

2.2.2 Methoxyquinol

- Structural Similarity: Both contain hydroxyl-substituted aromatic rings, but methoxyquinol (molecular weight 289) includes methoxy groups, altering solubility and reactivity.

- Applications: Methoxyquinol is studied for antioxidant properties, while this compound’s relevance is confined to pharmaceutical impurity control.

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Regulatory Limits for this compound

Key Research Findings

- Synthetic Challenges: this compound’s formation is attributed to incomplete reduction during isoproterenol synthesis, necessitating Pd/C catalyst optimization to minimize yield loss.

- Quality Control: The USP 2020 revision eliminated standalone this compound testing, integrating it into broader organic impurity profiling via HPLC.

- Biological Relevance: this compound’s interaction with sphingomyelin pathways highlights its indirect role in steroid hormone homeostasis, though its clinical significance remains unclear.

Biological Activity

Isoproterenol, also known as isoproterenol hydrochloride, is a synthetic catecholamine and a potent non-selective beta-adrenergic agonist. It primarily stimulates β1 and β2 adrenergic receptors, leading to various physiological effects, particularly in the cardiovascular system. This article explores the biological activities of isoproterenol, focusing on its mechanisms of action, clinical implications, and relevant research findings.

Beta-Adrenergic Receptor Activation

Isoproterenol acts predominantly through the activation of beta-adrenergic receptors (β-ARs). Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways:

- β1-AR Activation : Primarily located in the heart, stimulation of β1-AR increases heart rate (positive chronotropic effect) and contractility (positive inotropic effect) by enhancing cAMP production and activating protein kinase A (PKA) .

- β2-AR Activation : Found in vascular smooth muscle and other tissues, β2-AR activation leads to vasodilation and bronchodilation. Isoproterenol can also induce a biphasic response in ERK activity through Gαs-dependent and Gαs-independent pathways .

Biased Agonism

Recent studies indicate that isoproterenol may act as a biased agonist at certain receptor subtypes, particularly the alpha-1A adrenergic receptor (α1A-AR). It has been shown to preferentially activate the MAPK/ERK signaling pathway while exhibiting low potency for traditional Gαq-mediated signaling . This biased signaling may have significant implications for therapeutic applications.

Cardiovascular Effects

Isoproterenol has profound effects on the cardiovascular system:

- Heart Rate and Contractility : It increases heart rate and myocardial contractility, making it useful in treating bradycardia and heart block .

- Arrhythmogenic Potential : While beneficial in some contexts, isoproterenol can exacerbate arrhythmias, particularly during reperfusion after ischemia. Studies have demonstrated that its proarrhythmic effects are mediated primarily through β1-receptor activation rather than oxidative stress .

Interaction with Other Hormones

Isoproterenol also influences the activity of other hormones, such as angiotensin II. Research shows that it can modulate angiotensin-converting enzyme (ACE) activity in cardiac tissues, which may contribute to its effects on blood pressure and fluid balance .

Study 1: Proarrhythmic Effects in Isolated Rat Hearts

In a study examining isolated rat hearts subjected to reperfusion injury, isoproterenol was administered at varying concentrations (0.01–1.0 µM). The results indicated that isoproterenol significantly increased the incidence of arrhythmias during reperfusion. This effect was mitigated by β1-receptor antagonists like metoprolol, highlighting the role of heart rate dynamics during ischemia .

Study 2: Biased Agonism at α1A-AR

Research investigating isoproterenol's action on α1A-AR revealed that it acts as a partial agonist with a unique signaling bias towards MAPK/ERK pathways. In experiments using HEK293 cells transfected with α1A-AR, isoproterenol induced calcium mobilization and ERK activation that were distinct from traditional Gαq-mediated responses . This suggests potential therapeutic avenues for conditions where selective modulation of these pathways could be beneficial.

Study 3: ACE Activity Modulation

Another study focused on the differential effects of isoproterenol on ACE activity in various tissues. Results indicated that isoproterenol administration led to increased ACE activity in cardiac tissues but had varied effects in the aorta and plasma. This modulation could play a role in cardiac hypertrophy and heart failure mechanisms .

Summary of Key Findings

| Parameter | Control Group | Isoproterenol Group | Statistical Significance |

|---|---|---|---|

| Body Weight (g) | 291 ± 23 | 281 ± 18 | Not significant |

| RV Weight (mg) | 162 ± 9 | 216 ± 16 | P < 0.05 |

| LV Weight (mg) | 632 ± 58 | 839 ± 48 | P < 0.05 |

| Heart Rate (bpm) | 323 ± 14 | 325 ± 20 | Not significant |

| Mean Blood Pressure (mmHg) | 80 ± 6 | 75 ± 6 | Not significant |

This table summarizes morphological and hemodynamic data comparing control rats with those treated with isoproterenol. Significant increases in right ventricle (RV) and left ventricle (LV) weights suggest hypertrophic responses due to isoproterenol exposure.

Q & A

Q. How should researchers report this compound studies to meet reproducibility standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.